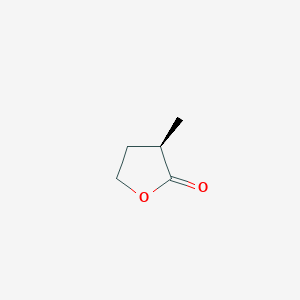
2(3H)-Furanone, dihydro-3-methyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-3-methyl-, ®-, also known as ®-3-methyltetrahydrofuran-2-one, is a chiral lactone with a molecular formula of C5H8O2. This compound is notable for its pleasant aroma and is often found in various natural products. It is used in the flavor and fragrance industry due to its sweet, fruity scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methyl-, ®- can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2(5H)-furanone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity.
Another synthetic route involves the use of microbial fermentation. Certain microorganisms can selectively reduce 3-methyl-2(5H)-furanone to produce the ®-enantiomer. This biocatalytic process is environmentally friendly and can be performed under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-methyl-, ®- often involves the use of large-scale fermentation processes. These processes utilize genetically engineered microorganisms that have been optimized for high yield and selectivity. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-3-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2(5H)-furanone.
Reduction: It can be reduced to form 3-methyltetrahydrofuran.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophiles such as amines and alcohols can react with the lactone ring under basic conditions to form substituted products.
Major Products Formed
Oxidation: 3-methyl-2(5H)-furanone
Reduction: 3-methyltetrahydrofuran
Substitution: Various substituted lactones depending on the nucleophile used
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-3-methyl-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in microbial metabolism and its potential as a bioactive molecule.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-3-methyl-, ®- involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, influencing microbial behavior and metabolism. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
2(3H)-Furanone, dihydro-3-methyl-, ®- can be compared with other similar compounds such as:
2(3H)-Furanone, dihydro-3-methyl-, (S)-: The (S)-enantiomer has different olfactory properties and biological activities compared to the ®-enantiomer.
3-methyl-2(5H)-furanone: This compound is an oxidized form of 2(3H)-Furanone, dihydro-3-methyl-, ®- and has distinct chemical properties.
3-methyltetrahydrofuran: The fully reduced form of the compound, which has different reactivity and applications.
The uniqueness of 2(3H)-Furanone, dihydro-3-methyl-, ®- lies in its chiral nature and its specific interactions in biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
55254-35-8 |
|---|---|
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
(3R)-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
QGLBZNZGBLRJGS-SCSAIBSYSA-N |
SMILES isomérique |
C[C@@H]1CCOC1=O |
SMILES canonique |
CC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


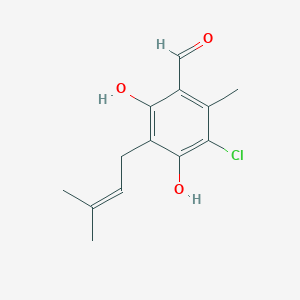
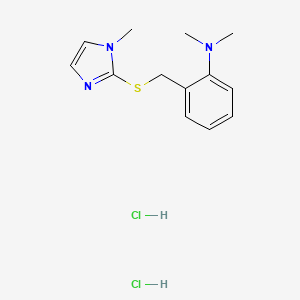


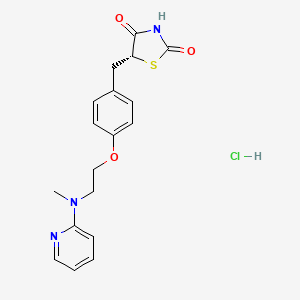
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
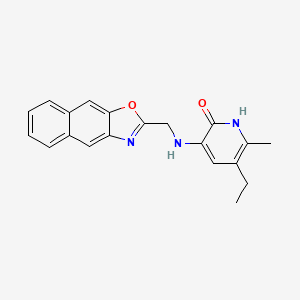
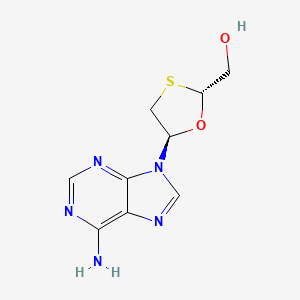



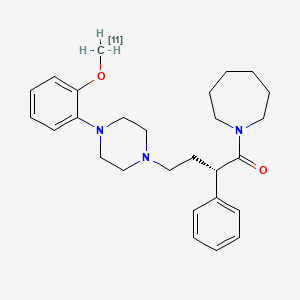
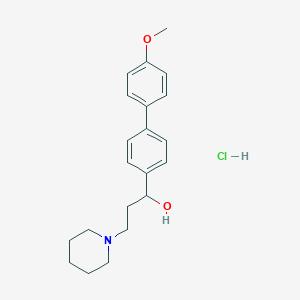
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
